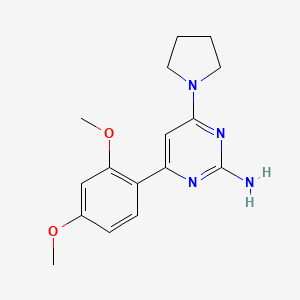![molecular formula C21H22N4O2 B4529506 2-methyl-N-{3-[(phenylacetyl)amino]phenyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4529506.png)
2-methyl-N-{3-[(phenylacetyl)amino]phenyl}-3-(1H-pyrazol-1-yl)propanamide
Vue d'ensemble
Description
2-methyl-N-{3-[(phenylacetyl)amino]phenyl}-3-(1H-pyrazol-1-yl)propanamide is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.17427596 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Applications
Research has demonstrated that certain pyrazole derivatives exhibit significant antimicrobial and anti-inflammatory activities. For instance, compounds synthesized through the reaction of 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione with various reagents have shown promising antibacterial and antifungal properties. Some derivatives were also evaluated for their anti-inflammatory activity, highlighting the potential of pyrazole-based compounds in developing new therapeutic agents for infections and inflammation-related disorders (Kendre, Landge, & Bhusare, 2015).
Anticancer Research
A variety of pyrazole, isoxazole, and pyrimidine derivatives have been synthesized and assessed for their anticancer activities. For example, the synthesis and evaluation of 2-amino-3-cyanopyridine derivatives have uncovered compounds with potential anticancer properties. These compounds represent a novel class of therapeutic agents that could be further explored in the treatment of cancer (Mansour, Sayed, Marzouk, & Shaban, 2021).
Pharmacokinetic Studies
Pharmacokinetic and metabolite identification studies have been conducted to understand the clearance pathways of certain pyrazole derivatives, such as EPZ011652, a protein arginine N-methyltransferase inhibitor. These studies have provided insights into the metabolic processes and potential pharmacological applications of these compounds, including their use in cancer treatment (Rioux et al., 2015).
Herbicide Development
Chiral pyrazole phenyl ethers, a class of highly active herbicides, have been studied for their enantiomeric separation and potential applications in agriculture. These studies not only advance our understanding of the biological activities of chiral herbicides but also contribute to the development of more effective and environmentally friendly agricultural chemicals (Hamper, Dukesherer, & Moedritzer, 1994).
Immunomodulating Activity
New molecules based on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have shown promising immunomodulating activity. These compounds have been found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating their potential applications in immunotherapy (Doria et al., 1991).
Propriétés
IUPAC Name |
2-methyl-N-[3-[(2-phenylacetyl)amino]phenyl]-3-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16(15-25-12-6-11-22-25)21(27)24-19-10-5-9-18(14-19)23-20(26)13-17-7-3-2-4-8-17/h2-12,14,16H,13,15H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSUDCDHZJOIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)C(=O)NC2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-furyl]methanol trifluoroacetate (salt)](/img/structure/B4529424.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(4-methylphenoxy)piperidine-4-carboxamide](/img/structure/B4529439.png)
![7-(2,3-difluorobenzyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4529446.png)
![N-(3,5-dimethyl-4-isoxazolyl)-4-{[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide trifluoroacetate](/img/structure/B4529448.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(piperidin-1-ylmethyl)benzamide](/img/structure/B4529450.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-phenylbutan-2-amine](/img/structure/B4529454.png)
![1-{4-[(3-{[3-(diethylamino)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methoxy]-3-methoxyphenyl}ethanone](/img/structure/B4529479.png)
![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}-6-methylnicotinamide trifluoroacetate](/img/structure/B4529486.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2-methylpropyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4529493.png)
![N-(3,5-dimethoxyphenyl)-3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B4529512.png)
![2-{[2-(1,3-thiazol-4-yl)ethyl]amino}nicotinamide](/img/structure/B4529516.png)
![3-[1-(5-methoxyfuran-2-carbonyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4529519.png)

